![molecular formula C14H13N5O2S B2989908 6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396782-97-0](/img/structure/B2989908.png)
6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazolo[1,5-a]pyrazine . Triazolo[1,5-a]pyrazine derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of related compounds .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . It is designed to target neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is characterized by restoring neuronal function and structure, which is crucial for slowing disease progression and reducing neuronal death .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are significant. It has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This indicates its potential use in treating conditions associated with neuroinflammation .
Antimicrobial Activity
Triazole derivatives, including the compound , have been recognized for their antimicrobial activity. They are capable of binding with various enzymes and receptors in the biological system, showing effectiveness against a range of Gram-positive and Gram-negative bacteria .
Antiviral Applications
The triazole core is known to possess antiviral capabilities. This compound could potentially be part of research efforts to develop new antiviral drugs, especially considering the ongoing need for novel treatments against emerging viral pathogens .
Antibacterial Activity
Recent studies have tested the antibacterial activities of triazolo[4,3-a]pyrazine derivatives. These compounds, including the one , have shown promising minimum inhibitory concentrations (MICs) against bacteria like Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Future Directions
properties
IUPAC Name |
6-methyl-N-(2-methylsulfanylphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-7-19-12(14(21)15-8)11(17-18-19)13(20)16-9-5-3-4-6-10(9)22-2/h3-7H,1-2H3,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQUSWGFGFRDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3SC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.